8-Hydroxyicosa-5,9,11,14-tetraenoic acid

Description

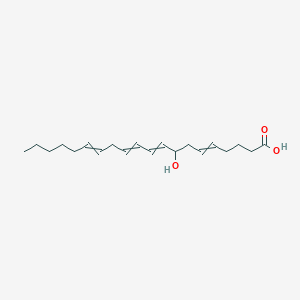

Structure

3D Structure

Properties

IUPAC Name |

8-hydroxyicosa-5,9,11,14-tetraenoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUNAYAEIJYXRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80869319 | |

| Record name | 8-Hydroxyicosa-5,9,11,14-tetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

role of 8-HETE in PPAR alpha activation mechanisms

The Mechanistic Role of 8-HETE in PPARα Activation: A Technical Guide for Target Validation and Drug Discovery

Executive Summary

Peroxisome proliferator-activated receptor alpha (PPARα) is a master transcriptional regulator of lipid metabolism, ketogenesis, and inflammatory signaling. While synthetic fibrates are well-established therapeutics, understanding the endogenous regulation of PPARα is critical for developing next-generation metabolic modulators. 8(S)-Hydroxyeicosatetraenoic acid (8-HETE), a lipoxygenase-derived metabolite of arachidonic acid, has been identified as a highly selective, high-affinity endogenous agonist for PPARα .

This whitepaper provides an in-depth mechanistic analysis of 8-HETE-mediated PPARα activation, synthesizes quantitative binding data, and outlines field-proven, self-validating experimental workflows for researchers and drug development professionals.

Structural and Mechanistic Basis of Activation

The activation of PPARα by 8-HETE is a highly specific molecular event driven by stereochemistry and precise spatial orientation within the receptor's ligand-binding domain (LBD).

Biosynthesis and Orthosteric Binding Arachidonic acid is metabolized by 8-lipoxygenase (8-LOX) to produce 8(S)-HETE. Unlike other lipoxygenase products (e.g., leukotrienes or other HETE variants), the hydroxyl group at the C-8 position and the specific (S)-enantiomer configuration allow 8-HETE to perfectly anchor into the Y-shaped hydrophobic pocket of the PPARα LBD .

Conformational Dynamics and Transcriptional Activation Binding of 8-HETE induces a critical conformational shift in Helix 12 (the Activation Function-2, or AF-2 domain) of the receptor. This structural stabilization forces the dissociation of corepressor proteins (such as NCoR) and facilitates the recruitment of coactivators (such as SRC-1 or PGC-1α). The activated PPARα then heterodimerizes with the Retinoid X Receptor (RXR), binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, and initiates the transcription of networks governing fatty acid β-oxidation .

8-HETE biosynthesis and PPARα-mediated transcriptional activation pathway.

Quantitative Binding & Activation Metrics

To contextualize the potency of 8-HETE, it must be compared against both synthetic reference agonists and other endogenous lipid metabolites. 8(S)-HETE exhibits remarkable selectivity and potency, activating PPARα at concentrations as low as 0.3 μM , rivaling the efficacy of the synthetic pharmacological standard, Wy-14,643 [[1]]([Link]).

Table 1: Comparative Affinities and Activation Thresholds

| Ligand | Target Receptor(s) | Activation Threshold (EC50 / Kd) | Physiological Context / Notes |

| 8(S)-HETE | PPARα (Selective) | ~0.3 - 5.0 μM | Endogenous regulator of lipid metabolism; high affinity . |

| Wy-14,643 | PPARα | ~1.0 - 5.0 μM | Synthetic reference agonist used for baseline calibrations . |

| 8-HEPE | PPARα, PPARγ, PPARδ | > 4.0 μM | Marine-derived omega-3 metabolite; pan-agonist activity . |

| LTB4 | PPARα | > 10.0 μM | Weak/ineffective ligand; primarily acts via cell-surface receptors . |

Self-Validating Experimental Protocols for PPARα Activation

In target validation, causality must be rigorously established. A common pitfall in lipid biology is relying solely on downstream gene expression, which cannot differentiate between direct receptor binding and indirect metabolic signaling. To establish a self-validating system, researchers must pair a cell-free biophysical assay (to prove direct binding) with a chimeric cell-based assay (to prove functional activation without endogenous interference).

Protocol A: TR-FRET Coactivator Recruitment Assay (Direct Binding)

Causality Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates the variable of cellular metabolism. By utilizing purified proteins, this assay isolates the physical binding event and the subsequent AF-2 conformational change required for coactivator recruitment.

Methodology:

-

Reagent Preparation: Prepare assay buffer containing 50 mM TRIS-HCl (pH 7.4), 50 mM KCl, 1 mM DTT, and 0.1% BSA.

-

Complex Assembly: Combine GST-tagged human PPARα-LBD (5 nM final) with a Terbium (Tb)-labeled anti-GST antibody (2 nM final).

-

Ligand Titration: Add 8-HETE in a 12-point serial dilution ranging from 0.01 μM to 100 μM. Include Wy-14,643 as a positive control and DMSO (vehicle) as a negative baseline.

-

Coactivator Addition: Introduce a Fluorescein-labeled SRC-1 or PGC-1α peptide (100 nM final).

-

Incubation & Detection: Incubate in the dark for 1-2 hours at room temperature. Excite the plate at 340 nm and read emission at both 495 nm (Tb) and 520 nm (Fluorescein).

-

Data Analysis: Calculate the 520/495 FRET ratio. The increase in ratio directly correlates to 8-HETE-induced coactivator recruitment.

TR-FRET experimental workflow for validating 8-HETE binding to PPARα.

Protocol B: GAL4-Chimera Transactivation Assay (Functional Activation)

Causality Rationale: Native cells express multiple nuclear receptors and contain endogenous lipids that create high background noise. By fusing the PPARα-LBD to a yeast GAL4 DNA-binding domain, we create an orthogonal system. The reporter gene will only activate if 8-HETE specifically binds the introduced PPARα-LBD construct .

Methodology:

-

Cell Seeding: Seed COS-7 or HEK293 cells in 96-well plates at 10,000 cells/well in lipid-depleted media.

-

Co-Transfection: Transfect cells using a lipid-based reagent with three plasmids:

-

pM-PPARα-LBD (GAL4 fusion construct)

-

pUAS-Luciferase (Firefly reporter driven by GAL4 response elements)

-

pRL-TK (Renilla luciferase for constitutive normalization)

-

-

Ligand Treatment: 24 hours post-transfection, replace media with serum-free media containing serial dilutions of 8-HETE (0.1 μM to 50 μM).

-

Quantification: After 18-24 hours of incubation, lyse the cells and measure luminescence using a Dual-Luciferase Reporter Assay System.

-

Validation: Normalize Firefly signals against Renilla signals to rule out cytotoxicity or transfection variability.

Implications for Drug Development

The discovery of 8-HETE as a natural PPARα agonist has heavily influenced rational drug design. Because synthetic fibrates often suffer from off-target effects and limited efficacy in complex metabolic syndromes, medicinal chemists have utilized the 8-HETE scaffold to design novel therapeutics.

Structural modifications around the 8-HETE backbone have led to the synthesis of quinoline and benzoquinoline derivatives (e.g., S 70655). By manipulating the lipophilic side chains and the upper acid chain of the 8-HETE analog, researchers have successfully developed highly potent, dual PPARα/γ agonists. These compounds aim to simultaneously correct dyslipidemia (via PPARα) and improve insulin resistance (via PPARγ) in Type 2 Diabetes patients [[2]]([Link]), .

References

-

Title: Hypolipidemic drugs, polyunsaturated fatty acids, and eicosanoids are ligands for peroxisome proliferator-activated receptors α and δ Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

-

Title: Synthesis of new 8(S)-HETE analogs and their biological evaluation as activators of the PPAR nuclear receptors Source: Journal of Enzyme Inhibition and Medicinal Chemistry (PubMed) URL: [Link]

-

Title: Synthesis of New Carbo- And Heterocyclic Analogues of 8-HETE and Evaluation of Their Activity Towards the PPARs Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

-

Title: Hydroxyeicosapentaenoic acids from the Pacific krill show high ligand activities for PPARs Source: Journal of Lipid Research (PubMed) URL: [Link]

-

Title: Potential Therapeutic Effects of PPAR Ligands in Glioblastoma Source: International Journal of Molecular Sciences (MDPI / PubMed) URL: [Link]

Sources

Unraveling 8-HETE Biosynthesis: A Technical Guide to Enzymatic vs. Non-Enzymatic Pathways

Introduction to 8-HETE and Eicosanoid Signaling

8-Hydroxyeicosatetraenoic acid (8-HETE) is a potent bioactive lipid mediator derived from the oxygenation of arachidonic acid (AA). In the context of lipidomics and drug development, 8-HETE serves as a critical biomarker for both targeted cellular signaling and generalized oxidative stress[1]. The fundamental analytical challenge for researchers lies in determining the origin of 8-HETE within biological samples, as it can be synthesized via highly regulated enzymatic pathways or through stochastic, non-enzymatic lipid peroxidation[2]. Distinguishing between these sources is paramount for validating therapeutic targets in inflammatory and cardiovascular diseases.

Mechanistic Divergence: Enzymatic vs. Non-Enzymatic Formation

Enzymatic Formation: The Drive for Stereospecificity

Enzymatic production of 8-HETE is primarily catalyzed by lipoxygenases (specifically 8-LOX) and certain cytochrome P450 (CYP450) monooxygenases[3].

-

Causality of Stereocontrol (8-LOX): In the 8-LOX pathway, the enzyme's active site utilizes a non-heme iron center to abstract a hydrogen atom from the bis-allylic C10 position of arachidonic acid. The steric constraints of the binding pocket force molecular oxygen to attack exclusively from one face of the pentadienyl radical at the C8 position. This strict spatial regulation results in the nearly exclusive formation of the 8(S)-HETE enantiomer[4].

-

CYP450 Contribution: CYP enzymes can also hydroxylate arachidonic acid to form 8-HETE. While some CYP isozymes exhibit stereoselectivity, they can sometimes produce mixtures depending on the specific isoform and the cellular microenvironment[5].

Non-Enzymatic Formation: The Stochastic Nature of ROS

Conversely, non-enzymatic formation is driven by reactive oxygen species (ROS) and free radical-mediated lipid peroxidation[2].

-

Causality of Racemization: When a free radical (e.g., a hydroxyl radical) abstracts a hydrogen atom from arachidonic acid, it creates a highly reactive, planar delocalized pentadienyl radical intermediate. Because this reaction occurs freely in the lipid bilayer without the chiral constraints of an enzyme pocket, molecular oxygen can attack from either face of the molecule with equal probability. Consequently, non-enzymatic lipid peroxidation yields a racemic mixture (a 1:1 ratio) of 8(R)-HETE and 8(S)-HETE[6].

Fig 1. Divergent pathways of 8-HETE biosynthesis showing stereochemical outcomes.

Analytical Workflow: A Self-Validating Protocol for Chiral Resolution

To definitively identify the source of 8-HETE in a biological matrix, researchers must employ chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol is designed as a self-validating system to prevent ex vivo oxidation artifacts, ensuring that the measured enantiomeric ratio accurately reflects in vivo biology.

Step-by-Step Methodology:

-

Sample Quenching and Spiking: Immediately upon collection, biological samples (e.g., plasma or tissue homogenates) must be spiked with a heavy-isotope internal standard (e.g., 8(S)-HETE-d8) and an antioxidant cocktail containing Butylated hydroxytoluene (BHT) and triphenylphosphine (PPh3).

-

Causality: BHT halts ongoing free-radical peroxidation, while PPh3 reduces transient 8-hydroperoxyeicosatetraenoic acid (8-HpETE) to stable 8-HETE. Without this step, artifactual non-enzymatic 8-HETE would form during extraction, artificially skewing the enantiomeric ratio toward a racemic mixture.

-

-

Solid-Phase Extraction (SPE): Acidify the sample to pH 3.0 to protonate the carboxylic acid group of 8-HETE, enhancing its hydrophobicity. Load the sample onto a pre-conditioned C18 SPE cartridge, wash with 5% methanol to remove polar interferents, and elute with 100% ethyl acetate.

-

Chiral LC Separation: Reconstitute the dried eluate in the mobile phase and inject it into a normal-phase chiral HPLC column (e.g., Chiralpak AD-H).

-

Causality: Standard reverse-phase C18 columns cannot resolve enantiomers. The chiral stationary phase provides differential transient diastereomeric interactions with 8(R)- and 8(S)-HETE, allowing for baseline separation of the two stereoisomers[6].

-

-

MS/MS Quantification: Operate the mass spectrometer in negative electrospray ionization (ESI-) multiple reaction monitoring (MRM) mode. Monitor the specific transition for 8-HETE (typically m/z 319.2 → 155.1).

-

Data Validation: Calculate the Enantiomeric Excess (ee). An ee > 80% for 8(S)-HETE confirms a predominantly enzymatic origin, whereas an ee near 0% (a 1:1 ratio of S:R) confirms non-enzymatic lipid peroxidation[2].

Fig 2. Self-validating experimental workflow for chiral 8-HETE analysis.

Quantitative Data Summary

The following table summarizes the key differential metrics used by application scientists to classify 8-HETE origins and interpret lipidomic data.

| Parameter | Enzymatic Formation (8-LOX/CYP) | Non-Enzymatic Formation (ROS) |

| Primary Catalyst | 8-Lipoxygenase, CYP450 isozymes | Hydroxyl radicals, ROS |

| Stereochemical Output | >90% 8(S)-HETE | ~50% 8(S)-HETE / ~50% 8(R)-HETE |

| Enantiomeric Excess (ee) | High (>80%) | Low (<10%) |

| Biological Context | Regulated inflammation, cell signaling | Oxidative stress, tissue damage, atherosclerosis |

| Inhibition Strategy | LOX inhibitors, CYP inhibitors | Antioxidants (e.g., Vitamin E, BHT) |

| Co-occurring Markers | Specific LOX products (e.g., 12-HETE, 15-HETE) | F2-isoprostanes, racemic 9-HETE and 11-HETE |

Implications for Drug Development

Understanding the dichotomy of 8-HETE formation is critical for targeted therapeutics. For instance, in atherosclerosis, elevated levels of HETEs are frequently observed in unstable plaques. However, chiral analysis often reveals a racemic mixture, alongside other non-enzymatic markers like 9-HETE, indicating that the pathology is driven by unregulated lipid peroxidation rather than overactive lipoxygenase enzymes[2].

Consequently, treating such conditions with specific LOX inhibitors would likely fail in clinical trials. Instead, targeted antioxidant therapies or strategies to bolster endogenous ROS scavengers would be more mechanistically sound. By rigorously applying chiral LC-MS/MS workflows, drug development professionals can accurately map the lipidomic landscape and avoid costly misattributions of target pathways.

References

-

The relationship of hydroxyeicosatetraenoic acids and F2-isoprostanes to plaque instability in human carotid atherosclerosis. Journal of Clinical Investigation. Available at:[Link]

-

Investigation of the mechanism of biosynthesis of 8-hydroxyeicosatetraenoic acid in mouse skin. PubMed/NIH. Available at: [Link]

-

Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. PMC/NIH. Available at:[Link]

-

Determination of Lipoxygenase, CYP450, and Non-Enzymatic Metabolites of Arachidonic Acid in Essential Hypertension and Type 2 Diabetes. PMC/NIH. Available at:[Link]

-

Synthesis of Arachidonic Acid–Derived Lipoxygenase and Cytochrome P450 Products in the Intact Human Lung Vasculature. American Journal of Respiratory and Critical Care Medicine. Available at: [Link]

Sources

- 1. Determination of Lipoxygenase, CYP450, and Non-Enzymatic Metabolites of Arachidonic Acid in Essential Hypertension and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JCI - The relationship of hydroxyeicosatetraenoic acids and F2-isoprostanes to plaque instability in human carotid atherosclerosis [jci.org]

- 3. atsjournals.org [atsjournals.org]

- 4. Investigation of the mechanism of biosynthesis of 8-hydroxyeicosatetraenoic acid in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Decoding the Arachidonic Acid Dichotomy: A Technical Guide to 8-HETE vs. 12-HETE Signaling in Oncology

Executive Summary

Arachidonic acid (AA) metabolism via the lipoxygenase (LOX) pathway generates bioactive lipid mediators—hydroxyeicosatetraenoic acids (HETEs)—that profoundly reprogram the tumor microenvironment (TME). Within this lipidomic landscape, 12-HETE and 8-HETE represent a critical functional dichotomy. While 12-HETE is universally recognized as a potent oncogenic driver facilitating metastasis and immune evasion, 8-HETE often exerts context-dependent, tumor-suppressive effects. This whitepaper dissects their respective signaling axes, providing researchers with causal mechanistic insights and self-validating experimental frameworks required for rigorous targeted drug development.

The 12-HETE/GPR31 Axis: Orchestrating Malignant Progression

12-hydroxyeicosatetraenoic acid (12-HETE), synthesized primarily by 12-LOX (ALOX12), is a well-established pro-tumorigenic mediator. Its primary transducer is the G-protein coupled receptor GPR31 (12-HETER), which binds 12(S)-HETE with high affinity (

The oncogenic influence of the 12-HETE/GPR31 axis is driven by three distinct causal mechanisms:

-

Metastatic Dissemination via Cytoskeletal Remodeling: In lymphatic metastasis, 12-HETE triggers a GPR31-RHO-ROCK-MLC2 signaling cascade. The phosphorylation of Myosin Light Chain 2 (MLC2) induces lymph endothelial cell (LEC) retraction. This creates circular chemorepellent-induced defects (CCIDs) that physically allow cancer cells to breach endothelial barriers .

-

Apoptotic Evasion: In ovarian carcinoma, 12-HETE activates the Integrin-Linked Kinase (ILK)/NF-κB pathway. This cascade directly suppresses caspase-3 activity, promoting unchecked cellular survival and proliferation .

-

TME Reprogramming: The 12-LOX/12-HETE/GPR31 axis actively drives the polarization of tumor-associated macrophages (TAMs) toward the immunosuppressive M2 phenotype, accelerating pancreatic cancer development and shielding the tumor from immune surveillance .

12-HETE/GPR31 signaling axis driving proliferation, metastasis, and M2 macrophage polarization.

The 8-HETE Axis: The Context-Dependent Modulator

Unlike the universally pro-tumorigenic 12-HETE, 8-HETE—produced by 8-LOX in murine models and its human ortholog 15-LOX-2—demonstrates complex, tissue-specific roles.

-

Tumor Suppression in Epithelial Tissues: In premalignant epithelial cells, 8-HETE induces the generation of Reactive Oxygen Species (ROS), which subsequently activates the p38 MAPK pathway. This cascade results in a profound inhibition of DNA synthesis and cell growth, positioning 8-HETE as an anti-mitogenic factor in skin carcinogenesis .

-

Pro-Inflammatory Paradox: Despite its growth-inhibitory effects in specific carcinomas, 8-HETE can act as a pro-inflammatory mediator in the cardiovascular system and has been found elevated in patients at risk for epithelial ovarian cancer . This duality necessitates rigorous, context-specific assay designs when evaluating 8-HETE as a therapeutic target.

8-HETE signaling pathway mediating context-dependent growth inhibition and inflammation.

Quantitative Data Synthesis: 12-HETE vs. 8-HETE

| Feature | 12-HETE Axis | 8-HETE Axis |

| Primary Enzyme | 12-LOX (ALOX12) | 8-LOX (murine) / 15-LOX-2 (human) |

| Primary Receptor | GPR31 (12-HETER) | PPARs (putative), Undefined GPCRs |

| Key Kinase Cascades | MEK/ERK, NF-κB, RHO/ROCK/MLC2, ILK | p38 MAPK, ROS generation |

| Cellular Phenotype | Pro-survival, angiogenesis, M2 polarization | Growth inhibition, pro-inflammatory |

| Oncological Role | Highly pro-tumorigenic (Prostate, Pancreatic) | Context-dependent (Tumor suppressive in skin) |

Self-Validating Experimental Methodologies

As application scientists, we frequently observe a critical pitfall in lipidomics: relying on standard ELISA kits for HETE quantification. Because 8-HETE and 12-HETE are structural isomers (

To establish rigorous causality and trustworthiness (E-E-A-T), the following protocols are designed as self-validating systems .

Protocol A: Isomer-Specific LC-MS/MS Quantification

Causality Check: LC-MS/MS separates isomers chromatographically before utilizing unique mass transitions, eliminating false positives.

-

Solid Phase Extraction (SPE): Lyse tumor tissue in cold methanol containing deuterated internal standards (e.g., 12-HETE-d8).

-

Self-Validation Step: The deuterated standard acts as an internal control to mathematically correct for extraction loss and ion suppression matrix effects.

-

-

Chromatographic Separation: Inject the lipid extract onto a C18 reverse-phase column. Utilize a mobile phase gradient of water and acetonitrile (both containing 0.1% formic acid) to ensure distinct retention times for 8-HETE and 12-HETE.

-

MRM Detection: Operate the triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions:

319.2 → 155.1 for 8-HETE, and

Protocol B: GPR31 Radioligand Binding & Functional Validation

Causality Check: A self-validating design must couple radioligand binding with targeted genetic ablation to eliminate the confounding variable of non-specific lipid membrane intercalation.

-

Membrane Preparation: Isolate plasma membranes from a high-expressing cell line (e.g., PC-3 prostate cancer cells) using differential centrifugation.

-

Competitive Binding Assay: Incubate 50 µg of membrane protein with 10 nM [³H]-12(S)-HETE and increasing concentrations of unlabeled 12(S)-HETE (0.1 nM to 10 µM) to establish the

and -

Self-Validating Knockdown (Critical): Perform the exact same binding assay on PC-3 cells treated with GPR31-specific shRNA.

-

Self-Validation Step: A >80% reduction in specific [³H]-12(S)-HETE binding in the knockdown cohort confirms that GPR31 is the exclusive high-affinity target, proving the signal is not an artifact of lipid raft integration.

-

Self-validating workflow for quantifying HETE metabolites and validating receptor binding.

Conclusion

The divergent roles of 8-HETE and 12-HETE underscore the complexity of arachidonic acid metabolism in cancer. While 12-HETE/GPR31 presents a highly attractive, clear-cut target for halting metastasis and immune evasion, 8-HETE requires a nuanced approach due to its dual nature as both a tumor suppressor and a pro-inflammatory agent. By employing rigorous, self-validating analytical techniques like LC-MS/MS and shRNA-controlled binding assays, researchers can confidently navigate this lipidomic dichotomy to develop next-generation oncological therapeutics.

References

-

The role of the 12(S)-HETE/GPR31/12-HETER axis in cancer and ischemia–reperfusion injury. Biochemical Society Transactions.[Link]

-

Cancer cell-derived 12(S)-HETE signals via 12-HETE receptor, RHO, ROCK and MLC2 to induce lymph endothelial barrier breaching. PMC / National Institutes of Health.[Link]

-

12-HETE facilitates cell survival by activating the integrin-linked kinase/NF-κB pathway in ovarian cancer. Dove Medical Press.[Link]

-

The 12-LOX/12-HETE/GPR31 metabolic pathway promotes tumor-associated macrophage M2 polarization mediated pancreatic cancer development. PeerJ.[Link]

-

Inducible expression of 15-lipoxygenase-2 and 8-lipoxygenase inhibits cell growth via common signaling pathways. PubMed / National Institutes of Health.[Link]

-

Regulation of Inflammation in Cancer by Eicosanoids. PMC / National Institutes of Health.[Link]

Introduction: 8-HETE, a Bioactive Lipid Mediator

An In-Depth Technical Guide to the Metabolic Fate of 8-HETE in Mammalian Cells

8-hydroxyeicosatetraenoic acid (8-HETE) is a bioactive lipid mediator derived from the C20 polyunsaturated fatty acid, arachidonic acid (AA).[1][2] As a member of the hydroxyeicosatetraenoic acid family, 8-HETE plays a significant role in various physiological and pathological processes, including inflammation, cell proliferation, and angiogenesis.[3][4] Its synthesis in mammalian cells occurs through distinct enzymatic and non-enzymatic pathways. The enzymatic route primarily involves the action of specific lipoxygenases (LOX), which catalyze the stereospecific insertion of oxygen into arachidonic acid to form 8(S)-HETE.[3][5] Cytochrome P450 (CYP450) enzymes can also contribute to HETE formation.[1][6] In contrast, non-enzymatic lipid peroxidation, driven by reactive oxygen species, results in the formation of a racemic mixture of 8(R)-HETE and 8(S)-HETE.[7][8] Understanding the metabolic fate of 8-HETE is critical for elucidating its biological functions and for the development of therapeutic agents targeting eicosanoid signaling pathways. This guide provides a comprehensive overview of the metabolic pathways that determine the activity and clearance of 8-HETE in mammalian cells, coupled with detailed methodologies for its investigation.

The Primary Metabolic Hub: Esterification into Cellular Lipids

Once formed, the predominant metabolic fate for 8-HETE, particularly in comparison to other isomers like 12-HETE or 15-HETE, is its rapid and extensive incorporation into the ester lipids of the cell.[9] This process effectively removes the free, biologically active mediator from the cytosol and sequesters it within cellular membranes and lipid droplets.

Mechanism of Esterification

The incorporation of 8-HETE into complex lipids is a two-step enzymatic process analogous to that of other fatty acids:

-

Activation: Free 8-HETE is first activated by an acyl-CoA synthetase to its coenzyme A thioester, 8-HETE-CoA. This reaction requires ATP and renders the molecule metabolically competent for transfer.

-

Transfer: The 8-HETEOyl group is then transferred from CoA to the hydroxyl group of a lipid backbone, such as the sn-2 position of lysophospholipids or the hydroxyl group of diacylglycerol. This is catalyzed by various acyltransferases.

This esterification is not random; 8-HETE is incorporated into several classes of lipids, most notably phospholipids and neutral lipids.[7][10] Studies in various cell types, including peripheral blood mononuclear cells and endothelial cells, have demonstrated that HETEs are preferentially incorporated into phosphatidylcholine and phosphatidylinositol.[9][10]

Functional Consequences of Esterification

-

Inactivation and Sequestration: Esterification serves as a primary mechanism to terminate the immediate signaling actions of free 8-HETE.

-

Altering Membrane Properties: The presence of a hydroxylated, kinked fatty acyl chain within the phospholipid bilayer can alter membrane fluidity and the function of membrane-associated proteins.

-

Creation of a Mobilizable Pool: The esterified 8-HETE is not a terminal product. Upon subsequent cellular stimulation, phospholipases (e.g., cPLA2) can cleave the ester bond, releasing 8-HETE back into the cytosol where it can once again exert its biological effects.[10] This creates a readily available storage pool that can be mobilized faster than de novo synthesis.

Secondary Metabolic Pathways: Oxidation and Degradation

While esterification is a dominant fate, 8-HETE can also be a substrate for further enzymatic modification, leading to its conversion into other bioactive molecules or its ultimate degradation.

Oxidation to 8-oxo-ETE

Hydroxyeicosanoids can be oxidized by specific NAD(P)+-dependent dehydrogenases to their corresponding keto-derivatives.[7] 8-HETE can be converted to 8-oxo-eicosatetraenoic acid (8-oxo-ETE). These oxo-ETEs are often more stable and can possess unique biological activities, sometimes distinct from their hydroxyl precursors.

Peroxisomal β-Oxidation (Chain Shortening)

A major catabolic pathway for fatty acids, including some HETE isomers, is peroxisomal β-oxidation.[9] This process involves the sequential removal of two-carbon units from the carboxyl end of the fatty acid chain. While studies have clearly shown that isomers such as 12-HETE and 15-HETE are extensively metabolized via this pathway to shorter-chain hydroxy-fatty acids, the extent to which 8-HETE undergoes chain-shortening is less defined and appears to be highly cell-type specific.[9][11] For other HETEs, this pathway is a definitive route for degradation and clearance.

Visualizing the Metabolic Fate of 8-HETE

The diagram below illustrates the central pathways governing the metabolism of 8-HETE following its synthesis from arachidonic acid.

Caption: Metabolic pathways of 8-HETE in mammalian cells.

Technical Guide: Investigating 8-HETE Metabolism

A robust and reliable analytical workflow is essential to accurately profile the metabolic fate of 8-HETE. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity, specificity, and ability to quantify multiple analytes simultaneously.[12][13][14]

Experimental Workflow Overview

The following diagram outlines a typical workflow for studying 8-HETE metabolism in a cell-based model.

Caption: Experimental workflow for analyzing 8-HETE metabolism.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Treatment

-

Rationale: This step aims to expose the cellular machinery to 8-HETE in a controlled environment. The choice of cell line is critical and should be relevant to the biological question (e.g., endothelial cells, macrophages, smooth muscle cells).

-

Cell Seeding: Plate mammalian cells (e.g., HUVECs, RAW 264.7) in 6-well plates at a density that ensures they reach ~80-90% confluency on the day of the experiment.

-

Starvation (Optional): Prior to treatment, wash cells with phosphate-buffered saline (PBS) and incubate in serum-free media for 2-4 hours. This reduces background from serum-derived lipids.

-

Treatment: Prepare a stock solution of 8-HETE in ethanol. Dilute to the final desired concentration (e.g., 1-10 µM) in cell culture media. Add the treatment media to the cells and incubate for the desired time course (e.g., 30 minutes to 24 hours).

-

Harvesting:

-

Supernatant: Aspirate the media into a labeled tube and store at -80°C. This contains secreted metabolites.

-

Cells: Wash the cell monolayer twice with ice-cold PBS. Scrape cells into 1 mL of PBS or methanol, transfer to a new tube, and store at -80°C.

-

Protocol 2: Solid-Phase Extraction (SPE) for Purification

-

Rationale: SPE is used to remove salts, proteins, and highly polar or non-polar contaminants that can interfere with LC-MS/MS analysis, while concentrating the analytes of interest.[12][15] A C18 reverse-phase cartridge is typically used.

-

Internal Standards: Before extraction, spike all samples (cell lysates and supernatants) with a known amount of a deuterated internal standard (e.g., 8-HETE-d8). This is crucial for accurate quantification as it corrects for analyte loss during sample preparation and for matrix effects during ionization.[12]

-

Acidification: Acidify the sample to pH ~3.5 with dilute acid (e.g., acetic acid). This ensures the carboxylic acid group of 8-HETE is protonated, allowing it to bind effectively to the C18 stationary phase.[15]

-

Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by sequentially washing with 2 mL of methanol followed by 2 mL of water (acidified to pH 3.5). Do not let the cartridge run dry.

-

Sample Loading: Load the acidified sample onto the conditioned cartridge at a slow flow rate (~1 mL/min).

-

Washing: Wash the cartridge with 2 mL of 15% methanol in water to elute highly polar impurities.

-

Elution: Elute 8-HETE and its metabolites from the cartridge with 2 mL of methanol or ethyl acetate into a clean collection tube.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas. Reconstitute the dried lipid film in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 50:50 methanol:water).

Protocol 3: LC-MS/MS Analysis

-

Rationale: This technique provides the highest level of sensitivity and specificity for identifying and quantifying 8-HETE and its metabolites. It couples the separation power of HPLC with the mass-based detection of a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[13][14]

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% acetic acid or formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% acid.

-

Gradient: Run a gradient from ~40% B to 98% B over 10-15 minutes to separate the various eicosanoids.

-

-

Mass Spectrometry:

-

Ionization: Use Electrospray Ionization (ESI) in negative ion mode, as the carboxyl group is readily deprotonated.

-

Detection (MRM): For each analyte, monitor a specific precursor-to-product ion transition. This highly specific detection method filters out chemical noise.

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| 8-HETE | 319.2 | 115.1 | The m/z 115 fragment is characteristic of 8-HETE. |

| 8-HETE-d8 (IS) | 327.2 | 120.1 | Deuterated internal standard for quantification. |

| 8-oxo-ETE | 317.2 | 113.1 | Expected transition for the oxidized metabolite. |

| Table 1: Example MRM transitions for 8-HETE analysis. These values should be empirically optimized on the specific mass spectrometer being used. |

Protocol 4: Chiral Analysis

-

Rationale: To distinguish between enzymatically produced 8(S)-HETE and non-enzymatically generated racemic 8(R/S)-HETE, chiral chromatography is required.[8][16] This is critical for determining the origin of 8-HETE in a biological system.

-

Methodology: Following SPE, the sample is analyzed using an LC-MS/MS system equipped with a chiral column (e.g., a cellulose-based column).

-

Separation: The chiral stationary phase will differentially interact with the R and S enantiomers, causing them to elute at different retention times.

-

Quantification: The peak areas for 8(R)-HETE and 8(S)-HETE can be individually integrated and quantified against their respective standards (if available) or as a ratio to determine the enantiomeric excess.

Conclusion

The metabolic fate of 8-HETE in mammalian cells is multifaceted, with the predominant pathway being rapid esterification into cellular lipids, which serves as both a sequestration mechanism and a mobilizable storage pool. Secondary pathways, including oxidation and potential chain-shortening, contribute to its conversion and ultimate clearance. For researchers and drug development professionals, a thorough understanding of these pathways is paramount. The application of sophisticated analytical techniques, particularly chiral LC-MS/MS, provides the necessary specificity and sensitivity to dissect these complex metabolic networks, paving the way for a deeper understanding of 8-HETE's role in health and disease.

References

-

Capdevila, J. H., & Falck, J. R. (2001). Differential metabolism of hydroxyeicosatetraenoic acid isomers by mouse cerebromicrovascular endothelium. PubMed. [Link]

-

Powell, W. S., & Rokach, J. (2015). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]

-

Gschwendt, M., Fürstenberger, G., Kittstein, W., & Marks, F. (1986). Investigation of the mechanism of biosynthesis of 8-hydroxyeicosatetraenoic acid in mouse skin. PubMed. [Link]

-

Liu, X., et al. (2011). A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue. Analytica Chimica Acta. [Link]

-

ResearchGate. (n.d.). Metabolic pathways for Hydroxyeicosatetraenoic acids (HETEs), Lipoxins,... ResearchGate. [Link]

-

Wei, Y., et al. (2022). Evolutionary conservation analysis of human arachidonic acid metabolism pathway genes. Zoological Research. [Link]

-

Lagarde, M., et al. (1995). Esterification of 12(S)-hydroxy-5,8,10,14-eicosatetraenoic acid into the phospholipids of human peripheral blood mononuclear cells: inhibition of the proliferative response. Journal of Cellular Physiology. [Link]

-

ResearchGate. (n.d.). Overview of Arachidonic acid metabolism in mammalian systems. ResearchGate. [Link]

-

Circulation Research. (2024). Emerging Roles and Therapeutic Applications of Arachidonic Acid Pathways in Cardiometabolic Diseases. Circulation Research. [Link]

-

MDPI. (2019). Arachidonic Acid Metabolism and Kidney Inflammation. MDPI. [Link]

-

Bonser, R. W., et al. (1981). Esterification of an endogenously synthesized lipoxygenase product into granulocyte cellular lipids. Biochemistry. [Link]

-

MDPI. (2023). Metabolites of the Arachidonic Acid Lipoxygenase Pathway May Be Targets for Intervention and Diagnostic Markers for Metabolic Disorders in Pregnancy—A Pilot Study. MDPI. [Link]

-

Gschwendt, M., et al. (1986). Generation of the Arachidonic Acid Metabolite 8-HETE by Extracts of Mouse Skin Treated With Phorbol Ester in Vivo; Identification by 1H-n.m.r. And GC-MS Spectroscopy. Carcinogenesis. [Link]

-

Murphy, R. C., & Gaskell, S. J. (2018). Targeted Chiral Analysis of Bioactive Arachidonic Acid Metabolites Using Liquid-Chromatography-Mass Spectrometry. MDPI. [Link]

-

VTT's Research Information Portal. (2006). LC-ESI-MS/MS Analysis of arachidonic acid and its metabolites prostaglandins, HETEs, thromboxanes and leukotrienes in mammalian cells and tissues. VTT's Research Information Portal. [Link]

-

Yarlagadda, A., et al. (2014). 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia. Journal of Neurochemistry. [Link]

-

Powell, W. S., & Gravel, S. (1990). Metabolism of 12(S)-hydroxy-5,8,10,14-eicosatetraenoic acid and other hydroxylated fatty acids by the reductase pathway in porcine polymorphonuclear leukocytes. Biochemistry. [Link]

-

ResearchGate. (n.d.). Effect of 8-HETE on MAPK and NF-κB signaling pathways. ResearchGate. [Link]

-

Thomassen, M. S., et al. (1983). Chain-shortening of erucic acid and microperoxisomal beta-oxidation in rat small intestine. Lipids. [Link]

Sources

- 1. Evolutionary conservation analysis of human arachidonic acid metabolism pathway genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Investigation of the mechanism of biosynthesis of 8-hydroxyeicosatetraenoic acid in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential metabolism of hydroxyeicosatetraenoic acid isomers by mouse cerebromicrovascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Esterification of 12(S)-hydroxy-5,8,10,14-eicosatetraenoic acid into the phospholipids of human peripheral blood mononuclear cells: inhibition of the proliferative response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chain-shortening of erucic acid and microperoxisomal beta-oxidation in rat small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hydroxy-Eicosatetraenoic Acids Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 14. cris.vtt.fi [cris.vtt.fi]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. mdpi.com [mdpi.com]

Deorphanization Strategies for Eicosanoid Receptors: Identification and Validation of G-Protein Coupled Receptors for 8-HETE

Executive Summary

The identification of cell-surface receptors for lipid mediators remains one of the most challenging frontiers in molecular pharmacology. 8-Hydroxyeicosatetraenoic acid (8-HETE), a bioactive eicosanoid generated by the 8-lipoxygenase (8-LOX) pathway, is a well-characterized endogenous agonist for nuclear peroxisome proliferator-activated receptors (PPARs)[1]. However, its rapid, non-genomic cellular effects—such as actin cytoskeleton reorganization and chemotaxis—strongly implicate the involvement of cell-surface G-protein coupled receptors (GPCRs)[2].

Historically, assigning specific GPCRs to lipid mediators like 8-HETE has been fraught with false positives due to the biophysical promiscuity of lipids. This whitepaper outlines a field-proven, self-validating methodological framework for the identification and pharmacological validation of GPCRs for 8-HETE, designed specifically for drug development professionals and application scientists.

Mechanistic Background: The Dual Signaling Axes of 8-HETE

Arachidonic acid is oxygenated by 8-LOX to form 8-HETE, which subsequently drives inflammatory and proliferative responses[2]. While the intracellular action of 8-HETE on PPARα is well-documented[1], its extracellular signaling mechanism is highly indicative of GPCR activation. For instance, the proton-sensing receptor GPR132 (also known as G2A) was previously implicated as a putative receptor for various HETEs, including 8-HETE[3]. However, subsequent rigorous screening has demonstrated that 8-HETE exhibits context-dependent or weak activation of G2A compared to other oxidized lipids[4]. This discrepancy highlights the critical need for advanced, artifact-free screening methodologies when deorphanizing lipid receptors.

Fig 1. Biosynthetic pathway of 8-HETE and its putative cell-surface GPCR signaling axes.

Strategic Framework: Overcoming Lipid Assay Artifacts

As application scientists, we frequently observe that traditional GPCR assays (e.g., GTPγS binding or cAMP accumulation) are highly susceptible to artifacts when screening lipophilic ligands. Lipids like 8-HETE can intercalate into the plasma membrane, altering membrane fluidity and artificially modulating endogenous GPCRs or directly activating G-proteins.

To establish true causality, a self-validating system must decouple receptor activation from downstream G-protein amplification. The β-arrestin enzyme fragment complementation (EFC) assay achieves this[4]. By tagging the putative GPCR with a small ProLink (PK) peptide and co-expressing an Enzyme Acceptor (EA)-tagged β-arrestin, signal generation strictly requires the physical proximity of the receptor and arrestin, bypassing endogenous G-protein cascades entirely.

Quantitative Data: Comparison of GPCR Screening Technologies for Lipid Ligands

| Assay Technology | Primary Readout | Susceptibility to Lipid Artifacts | Multiplexing Capability | Best Use Case |

| β-Arrestin EFC | Chemiluminescence (β-Gal) | Low (Direct interaction) | High | Primary deorphanization screen |

| Aequorin Calcium | Luminescence (Ca2+ flux) | High (Membrane perturbation) | Medium | Orthogonal Gq validation |

| GTPγS Binding | Radioactivity / Fluorescence | Very High (Direct G-protein activation) | Low | Membrane-level kinetic studies |

| cAMP HTRF | TR-FRET | High (Endogenous receptor crosstalk) | High | Gs/Gi pathway mapping |

Experimental Methodologies: Self-Validating Protocols

The following protocols represent a self-validating workflow. The inclusion of a parental cell line (lacking the exogenous GPCR) is not merely a control; it is the core mechanism by which we rule out false positives caused by 8-HETE's biophysical membrane interactions.

Fig 2. Self-validating workflow for GPCR deorphanization using β-arrestin complementation.

Protocol 1: High-Throughput β-Arrestin Recruitment Assay (Primary Screen)

Causality & Validation: This protocol utilizes a parental CHO-K1 cell line (expressing only EA-Arrestin) as a parallel negative control. If 8-HETE induces a signal in the parental line, the response is an artifact. A true hit must show a robust, dose-dependent signal only in the GPCR-PK engineered cell line[4].

Step-by-Step Methodology:

-

Cell Preparation: Plate engineered CHO-K1 cells (co-expressing the putative GPCR-PK fusion and EA-β-Arrestin) and parental control cells in 384-well microplates at a density of 5,000 cells/well in 20 µL of assay buffer (HBSS + 20 mM HEPES).

-

Ligand Preparation: Prepare 8-HETE (and related eicosanoid controls like 12-HETE and 20-HETE) in fatty-acid-free BSA to prevent micelle formation and non-specific plastic binding.

-

Stimulation: Add 5 µL of the 5X 8-HETE compound series (ranging from 1 nM to 10 µM) to the cells.

-

Incubation: Incubate the microplates at 37°C with 5% CO2 for 90 minutes to allow for optimal GPCR phosphorylation and β-arrestin recruitment.

-

Detection: Add 12.5 µL of the EFC detection reagent (containing the β-galactosidase substrate). Incubate at room temperature for 60 minutes in the dark.

-

Quantification: Read the chemiluminescent signal using a high-throughput microplate reader. Calculate the EC50 using non-linear regression.

Protocol 2: Orthogonal Validation via Aequorin Calcium Mobilization

Causality & Validation: While β-arrestin confirms receptor binding, functional G-protein coupling (e.g., Gq-mediated intracellular calcium release) must be verified to understand the physiological relevance of the 8-HETE/GPCR axis[5].

Step-by-Step Methodology:

-

Cell Engineering: Transfect the target GPCR into a cell line stably expressing the apoaequorin biosensor and the promiscuous G-protein chimera Gα16 (to route all GPCR signals through the calcium pathway).

-

Coelenterazine Loading: Harvest cells and resuspend in assay buffer containing 5 µM coelenterazine h. Incubate in the dark at room temperature for 4 hours to reconstitute active aequorin.

-

Baseline Measurement: Inject 50 µL of the cell suspension (5,000 cells) into a 384-well plate and record baseline luminescence for 10 seconds.

-

Ligand Injection & Kinetic Readout: Inject 8-HETE into the wells and immediately record the luminescent flash (calcium flux) continuously for 60 seconds.

-

Normalization: Inject 0.1% Triton X-100 to lyse the cells and measure the maximum total calcium signal for data normalization.

Conclusion

The identification of the definitive GPCR for 8-HETE remains a critical objective in lipidomics and receptor pharmacology. By employing stringent, self-validating assay architectures that control for the biophysical properties of eicosanoids, researchers can confidently deorphanize lipid receptors. This rigorous approach will ultimately pave the way for novel targeted therapeutics in inflammation, liver failure syndromes, and metabolic diseases[5].

References

-

Title: Lipid G Protein-coupled Receptor Ligand Identification Using β-Arrestin PathHunter™ Assay Source: Journal of Biological Chemistry (via NIH PMC) URL: [Link]

-

Title: GPR132 - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

-

Title: Lipids in Liver Failure Syndromes: A Focus on Eicosanoids, Specialized Pro-Resolving Lipid Mediators and Lysophospholipids Source: Frontiers in Immunology URL: [Link]

-

Title: Structural and Functional Biology of Mammalian ALOX Isoforms with Particular Emphasis on Enzyme Dimerization and Their Allosteric Properties Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

Sources

- 1. pnas.org [pnas.org]

- 2. mdpi.com [mdpi.com]

- 3. GPR132 - Wikipedia [en.wikipedia.org]

- 4. Lipid G Protein-coupled Receptor Ligand Identification Using β-Arrestin PathHunter™ Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Lipids in Liver Failure Syndromes: A Focus on Eicosanoids, Specialized Pro-Resolving Lipid Mediators and Lysophospholipids [frontiersin.org]

Unraveling the Role of 8-HETE in Neutrophil Chemotaxis and Migration: A Technical Whitepaper

Executive Summary

8-Hydroxyeicosatetraenoic acid (8-HETE) is a bioactive lipid mediator derived from the oxygenation of arachidonic acid. While historically overshadowed by more potent leukotrienes (like LTB4) or its isomer 5-HETE, 8-HETE plays a highly specific and critical role in the acute inflammatory response by driving neutrophil chemotaxis and migration[1][2]. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental frameworks for researchers and drug development professionals investigating 8-HETE's role in inflammatory pathophysiology.

Biochemical Context and Stereochemistry

Arachidonic acid, released from cell membrane phospholipids via phospholipase A2 (PLA2), serves as the primary substrate for 8-HETE synthesis. The conversion is mediated through lipoxygenase (LOX) enzymes, cytochrome P450 (CYP450) pathways, or non-enzymatic lipid peroxidation[1].

Crucially, 8-HETE exists as two stereoisomers: 8(R)-HETE and 8(S)-HETE [1]. In mammalian systems, CYP450 metabolism often yields a racemic mixture of both enantiomers, whereas specific marine invertebrate LOX pathways are stereospecific for 8(R)-HETE[1]. Understanding this chirality is vital for drug development, as the distinct stereoisomers can exhibit varying affinities for downstream cellular targets[3].

Mechanistic Pathways of 8-HETE-Driven Chemotaxis

Receptor Specificity and Unique Activation

While a definitive G-protein coupled receptor (GPCR) for 8-HETE has not been as rigorously characterized as the BLT1 receptor for LTB4, pharmacological evidence confirms a highly specific, receptor-mediated interaction[3].

A critical proof of this specificity lies in competitive inhibition. Methyl esterification of HETEs reduces their chemotactic activity by over 88%[2]. When neutrophils are co-incubated with HETE methyl esters, the esters competitively inhibit the chemotactic activity of the homologous free acids by approximately 50%[2]. Crucially, these esters do not inhibit chemotaxis driven by formyl-methionyl peptides (fMLP) or complement fragment C5a[2]. This stimulus-specific inhibition definitively proves that 8-HETE activates neutrophils via a unique, structurally specific receptor mechanism rather than non-specific membrane perturbation.

Intracellular Signaling Cascade

Upon binding to its putative cell surface receptor, 8-HETE triggers an intracellular cascade heavily reliant on the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways[1][3]. Phosphorylation of ERK1/2 and p38 MAPK drives the actin cytoskeletal dynamics necessary for the physical locomotion of the neutrophil. Concurrently, NF-κB translocation orchestrates the expression of downstream pro-inflammatory genes, amplifying the localized immune response[1][3].

Caption: 8-HETE signaling pathway driving neutrophil chemotaxis via MAPK and NF-κB activation.

Quantitative Data: Comparative Chemotactic Potency

In vitro analyses of human neutrophil functions reveal that while all monohydroxy-eicosatetraenoic acids (HETEs) elicit maximal chemotactic responses of comparable magnitude, they require vastly different concentrations to achieve this peak[2][4].

Table 1: Relative Chemotactic Potency of HETEs

| Eicosanoid | Rank Order of Potency | Peak Chemotactic Concentration | Primary Source |

|---|---|---|---|

| 5-HETE | 1 (Highest) | 1 µg/mL | [2] |

| 8-HETE / 9-HETE | 2 (Moderate) | 5 µg/mL | [2] |

| 11-HETE / 12-HETE | 3 (Lowest) | 10 µg/mL |[2] |

Table 2: 8-HETE Signaling Cascade Activation Parameters

| Pathway | Cellular Response | Experimental Condition | Result | Reference |

|---|---|---|---|---|

| MAPK (ERK1/2, p38) | Phosphorylation | 2 hours (10 µM 8-HETE) | Significant Increase | [1][3] |

| NF-κB | Translocation / Binding | 2 hours (10 µM 8-HETE) | Significant Increase |[1][3] |

Experimental Protocol: Self-Validating Chemotaxis Assay

To accurately evaluate the chemoattractant potential of 8-HETE, a modified Boyden Chamber (Transwell) assay is the gold standard[3]. The following protocol is designed not just as a sequence of steps, but as a self-validating system where every methodological choice is grounded in biophysical causality.

Step-by-Step Methodology

Step 1: Neutrophil Isolation

-

Action: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation[3].

-

Causality: Neutrophils are highly reactive and short-lived. Utilizing strictly fresh blood and endotoxin-free reagents prevents premature activation, receptor desensitization, or spontaneous apoptosis before the assay begins.

Step 2: Buffer and Compound Preparation

-

Action: Dilute 8(R)-HETE or 8(S)-HETE in chemotaxis buffer (HBSS supplemented with 0.1% BSA) to target concentrations (e.g., 1–10 µg/mL)[3].

-

Causality: 8-HETE is highly lipophilic. Without Bovine Serum Albumin (BSA) acting as a carrier protein, the lipid mediator will rapidly adsorb to the polystyrene walls of the assay plate. This depletes the bioavailable concentration gradient, leading to false-negative migration data.

Step 3: Chamber Assembly

-

Action: Place a 3-5 µm porous polycarbonate membrane between the lower well (containing the 8-HETE gradient) and the upper well (containing 1 x 10^6 neutrophils/mL)[3].

-

Causality: Human neutrophils average 12-15 µm in diameter. Utilizing a 3-5 µm pore size strictly requires the cells to actively deform and migrate via actin cytoskeletal rearrangement. Larger pores would allow cells to passively fall through due to gravity, confounding active chemotaxis with simple sedimentation.

Step 4: Incubation Phase

-

Action: Incubate the assembled chamber at 37°C in a 5% CO2 humidified environment for 60-90 minutes[3].

-

Causality: This specific time window is critical. Shorter incubations yield insufficient migration for statistical power, while incubations exceeding 90 minutes allow for autocrine signaling (neutrophils releasing their own chemokines) and gradient dissipation, which obscures the primary effect of the 8-HETE gradient.

Step 5: Fixation, Staining, and Quantification

-

Action: Remove the membrane, scrape non-migrated cells from the upper surface, fix, and stain (e.g., Diff-Quik)[3]. Quantify migrated cells via microscopy.

Assay Validation & Internal Controls

A true self-validating system requires built-in controls to ensure data integrity:

-

Negative Control (Baseline): Buffer + solvent vehicle (e.g., ethanol) to measure random chemokinesis and rule out solvent toxicity[3].

-

Positive Control (Viability): A known chemoattractant like IL-8 or fMLP to confirm the isolated neutrophils possess fully functional motility machinery[3].

-

Specificity Control (Mechanistic): Co-incubation with 8-HETE methyl esters to competitively inhibit the free acid, proving the observed migration is strictly receptor-mediated[2].

Caption: Boyden chamber workflow for evaluating 8-HETE-induced neutrophil migration.

Translational and Drug Development Implications

For drug development professionals, 8-HETE represents a nuanced target in the pathophysiology of chronic and acute inflammatory conditions, including asthma, cardiovascular disease, and acute respiratory distress syndrome (ARDS)[1]. Because 8-HETE operates via a distinct receptor mechanism from LTB4 or fMLP[2], isolated inhibition of the 5-LOX pathway (which targets LTB4 and 5-HETE) may leave 8-HETE-driven inflammation unchecked. Consequently, dual LOX/CYP450 inhibitors or specific downstream MAPK/NF-κB modulators may be required to fully abrogate neutrophil-mediated tissue damage in complex inflammatory diseases.

References

- Application Notes: 8(R)

- A Comparative Analysis of the Pro-inflammatory Activity of 8(R)-HETE and 8(S) - Benchchem.

- Generation of unique mono-hydroxy-eicosatetraenoic acids from arachidonic acid by human neutrophils - PMC (NIH).

- Modulation of human neutrophil function by monohydroxy-eicos

Sources

- 1. benchchem.com [benchchem.com]

- 2. Modulation of human neutrophil function by monohydroxy-eicosatetraenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Generation of unique mono-hydroxy-eicosatetraenoic acids from arachidonic acid by human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

stereochemistry of 8(S)-HETE versus 8(R)-HETE isomers

An In-depth Technical Guide to the Stereochemistry of 8(S)-HETE and 8(R)-HETE Isomers

Abstract

8-Hydroxyeicosatetraenoic acid (8-HETE) is a bioactive lipid mediator derived from the oxygenation of arachidonic acid, playing significant roles in various physiological and pathological processes, including inflammation, cardiovascular function, and cancer. 8-HETE exists as two distinct stereoisomers, 8(S)-HETE and 8(R)-HETE, which arise from different biosynthetic pathways. The stereochemistry at the C8 position is critical, as it dictates the molecule's biological activity and interaction with downstream signaling components. This guide provides a comprehensive technical overview of the biosynthesis, stereospecific biological functions, and analytical methodologies required to differentiate and quantify these enantiomers. We will explore the enzymatic and non-enzymatic routes of their formation, delve into their distinct and sometimes opposing roles in cellular signaling, and provide detailed protocols for their chiral separation and analysis, offering researchers and drug development professionals a foundational understanding of these important lipid mediators.

Introduction: The Significance of Stereoisomerism in Eicosanoids

Eicosanoids, a class of signaling molecules derived from the oxidation of 20-carbon fatty acids like arachidonic acid (AA), are central to human health and disease.[1] Their synthesis and function are often exquisitely controlled. A crucial aspect of this control is stereochemistry. Enzymes such as lipoxygenases (LOXs) and cytochrome P450s (CYPs) introduce oxygen into the AA backbone with high stereospecificity, producing enantiomerically pure or enriched products.[2][3] In contrast, non-enzymatic autoxidation results in racemic mixtures, containing equal amounts of both (R) and (S) enantiomers.[2][3][4]

This distinction is not merely academic. The three-dimensional arrangement of atoms in an enantiomer determines its ability to bind to specific receptors and enzymes. Consequently, different enantiomers of the same molecule can exhibit vastly different biological potencies and even opposing effects.[5] Understanding the stereochemistry of 8-HETE is therefore paramount to elucidating its true role in biology and for the development of targeted therapeutics.

Biosynthesis: The Origins of 8(S)-HETE and 8(R)-HETE

The presence of either 8(S)-HETE, 8(R)-HETE, or a racemic mixture in a biological system provides critical clues about the underlying biochemical processes.

-

Enzymatic Synthesis of 8(S)-HETE: The predominant enzymatic pathway for the production of 8(S)-HETE is catalyzed by 8S-lipoxygenase (8S-LOX).[6] This enzyme stereoselectively abstracts a hydrogen atom and inserts oxygen to form 8S-hydroperoxyeicosatetraenoic acid (8S-HpETE), which is subsequently reduced by peroxidases to the more stable 8(S)-HETE.[3] The activity of 8S-LOX has been particularly noted in the skin.[6]

-

Enzymatic Synthesis via Cytochrome P450 (CYP): CYP monooxygenases can also metabolize arachidonic acid to form 8-HETE.[3][7] Unlike the highly specific LOX pathway, CYP-mediated hydroxylation often produces a mixture of both 8(R)-HETE and 8(S)-HETE, though the R enantiomer may predominate in some cases.[3]

-

Non-Enzymatic Formation (Autoxidation): In conditions of oxidative stress, arachidonic acid can be non-enzymatically oxidized by free radicals. This process is not stereospecific and results in the formation of a racemic mixture of (±)8-HETE, containing equal parts 8(R)-HETE and 8(S)-HETE.[2][4][8] The presence of a significant 8(R)-HETE peak in a chiral analysis can therefore be an indicator of non-enzymatic, free radical-driven lipid peroxidation.[2]

Caption: Biosynthesis pathways leading to 8-HETE isomers.

Stereospecific Biological Activities and Signaling

The functional consequences of 8-HETE are largely attributed to the (S)-enantiomer, as it is the primary enzymatic product and has been more extensively studied. There is a significant knowledge gap regarding the specific activities of 8(R)-HETE.[9]

8(S)-HETE: A Pro-Inflammatory Mediator

Available evidence strongly implicates 8(S)-HETE as a pro-inflammatory lipid.[9] Its effects are mediated through the activation of key intracellular signaling cascades that orchestrate inflammatory responses. While a specific high-affinity G-protein coupled receptor (GPCR) for 8(S)-HETE has not been definitively identified, its ability to trigger downstream pathways is well-documented.[9]

-

Activation of MAPK and NF-κB Pathways: 8-HETE has been shown to promote the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) and activate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10][11] These pathways are central hubs in the regulation of gene expression for pro-inflammatory cytokines, chemokines, and adhesion molecules, leading to effects such as neutrophil chemotaxis.[9][12][13]

Caption: Pro-inflammatory signaling cascade activated by 8(S)-HETE.

Role in Cancer

The role of 8-HETE in cancer is complex and appears to be context-dependent. While many HETEs (like 5-HETE and 12-HETE) are considered pro-tumorigenic, some reports suggest 8-HETE may have anti-mitogenic and anti-tumor activity.[14] Specifically, 8S-LOX and its metabolite 8-HETE have been associated with a tumor-suppressing role in skin carcinogenesis, where 8-HETE induces growth inhibition in premalignant epithelial cells.[14] This highlights the need for precise, isomer-specific investigation in different cancer models.

Comparative Biological Activities

The following table summarizes the known activities, emphasizing the disparity in our understanding between the two enantiomers.

| Parameter | 8(S)-HETE | 8(R)-HETE | References |

| Primary Origin | Enzymatic (8S-LOX) | Enzymatic (CYP), Non-enzymatic | [3][6] |

| Neutrophil Chemotaxis | Potent chemoattractant | Data not available | [9] |

| Cytokine Induction | Induces pro-inflammatory cytokines | Data not available | [9] |

| MAPK Activation | Activates ERK1/2, p38 | Data not available | [9][10] |

| NF-κB Activation | Activates NF-κB signaling | Data not available | [9][10][11] |

| Role in Cancer | Reported anti-tumorigenic in skin | Data not available | [14] |

Analytical Methodologies for Chiral Separation

Distinguishing between 8(S)-HETE and 8(R)-HETE is impossible with standard reverse-phase liquid chromatography (LC) or mass spectrometry (MS) alone, as enantiomers have identical mass, fragmentation patterns, and retention times on achiral columns.[15][16] Therefore, chiral chromatography is an absolute requirement for their separation and accurate quantification.[2][15]

Caption: Experimental workflow for 8-HETE enantiomer analysis.

Protocol: Chiral Separation of 8-HETE Enantiomers by HPLC

This protocol provides a robust method for resolving 8-HETE enantiomers using a polysaccharide-based chiral stationary phase.

Objective: To separate and quantify 8(R)-HETE and 8(S)-HETE from a purified lipid extract.

Materials:

-

HPLC system with UV or Mass Spectrometric detector.

-

Chiral Stationary Phase: Chiralpak AD-H or Chiralcel OD-H column (4.6 x 250 mm, 5 µm).[15][17]

-

Mobile Phase: HPLC-grade n-Hexane, anhydrous Ethanol, and Formic Acid.

-

Racemic (±)8-HETE standard.

-

8(S)-HETE and 8(R)-HETE individual standards (if available).

-

Nitrogen gas evaporator.

-

0.22 µm syringe filters.

Methodology:

-

Sample Preparation (Self-Validating Approach):

-

Extraction: Isolate total lipids from the biological matrix (e.g., plasma, cell culture media, tissue homogenate) using a validated liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method.

-

Drying: Evaporate the organic solvent under a gentle stream of nitrogen. Causality Note: This step is critical to concentrate the sample and to prevent oxidation of the polyunsaturated fatty acid chains that can occur with heating or exposure to air.

-

Reconstitution: Reconstitute the dried lipid extract in a small, precise volume of the HPLC mobile phase. This ensures compatibility with the chromatographic system and accurate quantification.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the column or interfere with the analysis.

-

-

Chromatographic Conditions:

-

Column: Chiralpak AD-H (4.6 x 250 mm).

-

Mobile Phase: A typical isocratic mobile phase is a mixture of Hexane/Ethanol/Formic Acid (e.g., 96/4/0.02, v/v/v).[15] Expertise Insight: The ratio of hexane (non-polar) to ethanol (polar modifier) is the most critical parameter for achieving resolution. This must be optimized for each specific column and system. Formic acid is added to ensure the carboxylic acid of the HETE is protonated, improving peak shape.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.[15] Maintaining a constant temperature is crucial for reproducible retention times.

-

Detection: UV at 235 nm (for conjugated dienes) or tandem mass spectrometry (MS/MS) for higher sensitivity and specificity.[18][19][20] For MS/MS, monitor the transition m/z 319.2 -> 155.1 (or other characteristic fragments).[15][21]

-

-

Analysis and Data Interpretation:

-

System Suitability: Before running samples, inject the racemic (±)8-HETE standard to confirm that the system can achieve baseline resolution of the two enantiomeric peaks. The resolution factor (Rs) should be >1.5.

-

Peak Identification: Identify the 8(S)-HETE and 8(R)-HETE peaks by comparing their retention times to those of the individual authentic standards. If individual standards are unavailable, the relative elution order on many polysaccharide columns may need to be determined from literature or through further analytical work.

-

Quantification: Generate a standard curve using a dilution series of the racemic standard. Calculate the concentration of each enantiomer in the biological samples by integrating the respective peak areas and interpolating from the standard curve.

-

Conclusion and Future Directions

The stereochemistry of 8-HETE is a critical determinant of its biological function. The enzymatically produced 8(S)-HETE isomer is a potent pro-inflammatory mediator that activates MAPK and NF-κB signaling. In contrast, the biological role of 8(R)-HETE, primarily formed through non-specific autoxidation or as a minor CYP product, remains largely uncharacterized. This represents a significant knowledge gap in the field.[9]

Future research must focus on:

-

Elucidating the Bioactivity of 8(R)-HETE: Direct comparative studies using purified 8(R)-HETE are necessary to determine if it is merely an inactive byproduct or possesses unique, perhaps even anti-inflammatory or regulatory, functions.

-

Identifying the 8(S)-HETE Receptor: The discovery of a specific receptor for 8(S)-HETE would be a major breakthrough, enabling the development of highly targeted antagonist drugs for inflammatory diseases.

-

Stereospecific Profiling in Disease: Employing chiral analytical methods in clinical studies will be crucial to understand the relative abundance of 8(S)-HETE vs. 8(R)-HETE in various pathologies, potentially yielding new biomarkers for enzymatic activity versus oxidative stress.

By embracing the complexity of stereochemistry and employing precise analytical techniques, the scientific community can fully unravel the role of these potent lipid mediators in health and disease, paving the way for novel therapeutic strategies.

References

- Adhikari, S., et al. (n.d.). Effect of 8-HETE on MAPK and NF-κB signaling pathways. a RL-14 cells... ResearchGate.

- BenchChem. (n.d.). Chiral Separation of 8-HETE Enantiomers by High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols. Benchchem.

- Li, Y., et al. (n.d.). MS/MS spectra and EICs of HETE isomers and oxylipins/PUFAs in... ResearchGate.

-

Hughes, M. A., & Brash, A. R. (1991). Investigation of the mechanism of biosynthesis of 8-hydroxyeicosatetraenoic acid in mouse skin. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1081(3), 347-354. Retrieved from [Link]

- LIPID MAPS. (n.d.). Detection and Quantitation of Eicosanoids via High Performance Liquid Chromatography‐Electrospray Ionization‐Mass Spectrometry. LIPID MAPS.

-

Khatchikian, O., et al. (2024). 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia. bioRxiv. Retrieved from [Link]

-

Wang, D., & Dubois, R. N. (2010). Regulation of Inflammation in Cancer by Eicosanoids. Cancer and Metastasis Reviews, 29(3), 497-507. Retrieved from [Link]

- BenchChem. (n.d.). A Comparative Analysis of the Pro-inflammatory Activity of 8(R)-HETE and 8(S)-HETE. Benchchem.

-

MacMillan, J. B., et al. (2011). Improved Sensitivity Mass Spectrometric Detection of Eicosanoids by Charge Reversal Derivatization. Analytical Chemistry, 83(22), 8567-8574. Retrieved from [Link]

-

Joshi, N., et al. (2018). Separation and quantitation of eight isomers in a molecule with three stereogenic centers by normal phase liquid chromatography. Journal of Chromatography A, 1547, 74-81. Retrieved from [Link]

-

Mesaros, C., et al. (2020). Analysis of hydroxyeicosatetraenoic acids (HETEs) in human whole blood by chiral ultrahigh performance liquid chromatgraphy (UHPLC)-electron capture atmospheric pressure chemical ionization/high resolution mass spectrometry (ECAPCI/HRMS). Journal of Lipid Research, 61(6), 922-931. Retrieved from [Link]

-

Haeggström, J. Z., et al. (2014). Inflammation, Cancer and Oxidative Lipoxygenase Activity are Intimately Linked. Cancers, 6(3), 1506-1521. Retrieved from [Link]

-

Powell, W. S., & Rokach, J. (2015). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1851(4), 340-355. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 8-Hete. PubChem. Retrieved from [Link]

-

Haeggström, J. Z., et al. (2014). Inflammation, Cancer and Oxidative Lipoxygenase Activity are Intimately Linked. MDPI. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 8(S)-Hete. PubChem. Retrieved from [Link]

-

Reactome. (n.d.). Synthesis of (16-20)-hydroxyeicosatetraenoic acids (HETE). Reactome Pathway Database. Retrieved from [Link]

-

Pan, X., et al. (2024). Emerging Roles and Therapeutic Applications of Arachidonic Acid Pathways in Cardiometabolic Diseases. Circulation Research. Retrieved from [Link]

-

Edin, M. L., et al. (2018). Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches. Pharmacology & Therapeutics, 181, 74-85. Retrieved from [Link]

-

Hu, L., et al. (2023). Countercurrent chromatography separation of vitamin E isomers in a co-current mode. Journal of Separation Science. Retrieved from [Link]

-

Elshenawy, O. H., et al. (2023). Sex- and enantiospecific differences in the formation rate of hydroxyeicosatetraenoic acids in rat organs. Canadian Journal of Physiology and Pharmacology. Retrieved from [Link]

-

Arnold, C., et al. (2015). Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids. Prostaglandins & Other Lipid Mediators, 121(Pt A), 19-29. Retrieved from [Link]

-

Matuszewska, A., et al. (2023). Metabolites of the Arachidonic Acid Lipoxygenase Pathway May Be Targets for Intervention and Diagnostic Markers for Metabolic Disorders in Pregnancy—A Pilot Study. MDPI. Retrieved from [Link]

-

Thompson, D. A., & Locuson, C. W. (2025). The Hunt for the Putative Epoxyeicosatrienoic Acid Receptor. ACS Chemical Biology. Retrieved from [Link]

-

Molnar, I., et al. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Journal of Chromatography A, 1467, 190-198. Retrieved from [Link]

-

Waters Corporation. (n.d.). The Separation of Δ8-THC, Δ9-THC, and Their Enantiomers. Waters Corporation. Retrieved from [Link]

-

Chen, C., et al. (2022). Key Role of 12-Lipoxygenase and Its Metabolite 12-Hydroxyeicosatetraenoic Acid (12-HETE) in Diabetic Retinopathy. Current Eye Research, 47(8), 1109-1118. Retrieved from [Link]

-

Novotny, L., et al. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Chemistry, 2(3), 666-676. Retrieved from [Link]

-

Scribd. (n.d.). Separation of Stereoisomers. Scribd. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Investigation of the mechanism of biosynthesis of 8-hydroxyeicosatetraenoic acid in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reactome | Synthesis of (16-20)-hydroxyeicosatetraenoic acids (HETE) [reactome.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]